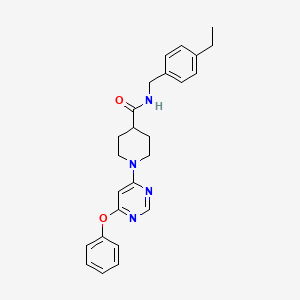

N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as compound 1, and it is a potent and selective inhibitor of the protein kinase CK1δ.

Aplicaciones Científicas De Investigación

Design and Synthesis of Novel Compounds

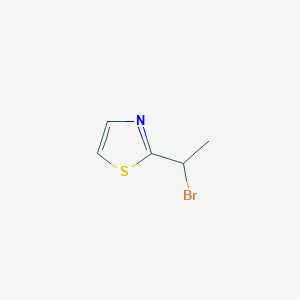

- A study by Jeankumar et al. (2013) focused on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, aiming to discover novel Mycobacterium tuberculosis GyrB inhibitors. The synthesized compounds demonstrated promising activity against various tests, including the Mycobacterium smegmatis (MS) GyrB ATPase assay and Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, highlighting their potential in antituberculosis therapy (Jeankumar et al., 2013).

Antimicrobial and Anti-inflammatory Activities

- Research by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. The study highlighted the importance of synthesizing new heterocyclic compounds as potential cyclooxygenase inhibitors, demonstrating significant COX-2 selectivity and analgesic activity, which underscores the versatility of the chemical framework in developing therapeutics with anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antioxidant Performance in Polymers

- Desai et al. (2004) synthesized and characterized compounds, including (4-ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine, for their performance as antioxidants in polypropylene copolymers. This study underscores the potential application of such compounds in improving the thermal stability of polymers, demonstrating the broad applicability of this chemical structure beyond biomedical applications (Desai et al., 2004).

HIV-1 Integrase Inhibition

- A study by Pace et al. (2007) reported on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process. The structural modifications explored in this study illustrate the compound's potential as a clinically useful antiviral agent, highlighting the relevance of this chemical structure in developing treatments for HIV (Pace et al., 2007).

Novel Antimicrobial Agents

- Jadhav et al. (2017) characterized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid for their antimicrobial activities. This research demonstrated that most synthesized compounds exhibited moderate to good activities against tested bacterial and fungal strains, underscoring the potential of such structures in developing new antimicrobial agents (Jadhav et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It binds to the ATP-binding site of PKB, preventing the binding of ATP, and thus inhibiting the phosphorylation and activation of PKB .

Biochemical Pathways

The inhibition of PKB affects the PI3K-PKB signaling pathway. This pathway is involved in promoting cell proliferation and survival . The compound’s action on PKB leads to reduced phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, thereby affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines has been reported to improve the oral bioavailability .

Result of Action

The inhibition of PKB by this compound can lead to reduced cell proliferation and survival, as PKB promotes these processes through the PI3K-PKB signaling pathway . In addition, the compound has been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Propiedades

IUPAC Name |

N-[(4-ethylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-2-19-8-10-20(11-9-19)17-26-25(30)21-12-14-29(15-13-21)23-16-24(28-18-27-23)31-22-6-4-3-5-7-22/h3-11,16,18,21H,2,12-15,17H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMMLDMXYWDOJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2374178.png)

![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)

![1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374189.png)

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)

![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2374200.png)